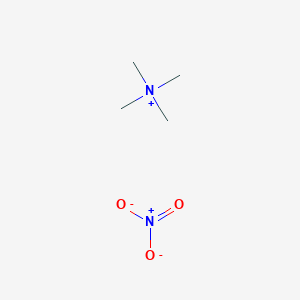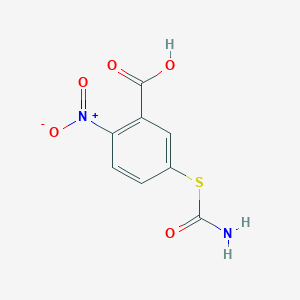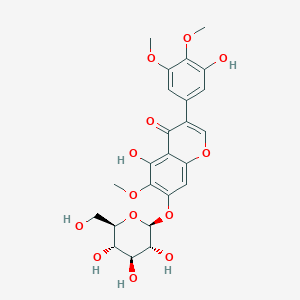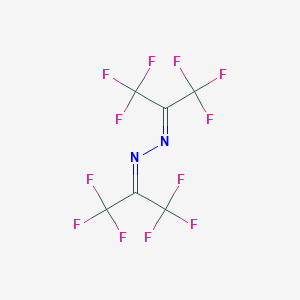
2,4,6-Tris(trifluormethyl)benzoylchlorid
Übersicht
Beschreibung
2,4,6-Tris(trifluoromethyl)benzoyl Chloride is a chemical compound with the molecular formula C10H2ClF9O . It is an intermediate in the synthesis of 2,4,6-Tris(trifluoromethyl)aniline , which is a fluorinated substituent that has become a valuable tool in medical chemistry . It can also be used for the preparation of azo dyes containing fluorine .
Synthesis Analysis
The synthesis of 2,4,6-Tris(trifluoromethyl)benzoyl Chloride involves the reaction of 1,3,5-Tris(trifluoromethyl)benzene with n-butyllithium and carbon dioxide to yield a high yield of 2,4,6-Tris(trifluoromethyl)benzoic acid . The acid chloride is formed only slowly under stringent conditions .Molecular Structure Analysis
The molecular structure of 2,4,6-Tris(trifluoromethyl)benzoyl Chloride can be represented by the InChI string: InChI=1S/C10H2ClF9O/c11-7(21)6-4(9(15,16)17)1-3(8(12,13)14)2-5(6)10(18,19)20/h1-2H . The Canonical SMILES representation is: C1=C(C=C(C(=C1C(F)(F)F)C(=O)Cl)C(F)(F)F)C(F)(F)F .Chemical Reactions Analysis
4-(Trifluoromethyl)benzoyl chloride, a similar compound, undergoes microwave-promoted Suzuki-type coupling reaction with phenylboronic acid to yield 4-(trifluoromethyl)benzophenone .Physical and Chemical Properties Analysis
The molecular weight of 2,4,6-Tris(trifluoromethyl)benzoyl Chloride is 344.56 g/mol . It has a computed XLogP3-AA value of 5.1 , indicating its lipophilicity. It has no hydrogen bond donors and 10 hydrogen bond acceptors . The topological polar surface area is 17.1 Ų . The compound has a complexity of 373 .Wissenschaftliche Forschungsanwendungen
Organische Synthese
“2,4,6-Tris(trifluormethyl)benzoylchlorid” ist ein wichtiger Rohstoff und Zwischenprodukt, der in der organischen Synthese verwendet wird . Durch seine Trifluormethylgruppen und die reaktive Benzoylchloridgruppe kann es zur Synthese einer Vielzahl organischer Verbindungen eingesetzt werden.
Pharmazeutika
In der pharmazeutischen Industrie wird diese Verbindung als Zwischenprodukt bei der Synthese verschiedener Medikamente verwendet . Die Trifluormethylgruppen können die Lipophilie und metabolische Stabilität von Pharmazeutika verbessern und so ihre Bioverfügbarkeit erhöhen.
Pflanzenschutzmittel
Ähnlich wie bei der Verwendung in Pharmazeutika wird “this compound” auch bei der Synthese von Pflanzenschutzmitteln eingesetzt . Die Trifluormethylgruppen können die Wirksamkeit von Pestiziden und anderen Pflanzenschutzmitteln verbessern.
Farbstoffe
Diese Verbindung wird in der Farbstoffindustrie eingesetzt, insbesondere bei der Herstellung von fluorhaltigen Azofarbstoffen . Die Trifluormethylgruppen können die Farbintensität und die Echtheitseigenschaften der Farbstoffe verbessern.
Medizinische Chemie
“this compound” wird als Zwischenprodukt bei der Synthese von "2,4,6-Tris(trifluormethyl)anilin" verwendet . Dieses Anilinderivat ist ein fluorierter Substituent, der sich zu einem wertvollen Werkzeug in der medizinischen Chemie entwickelt hat .
Safety and Hazards
2,4,6-Tris(trifluoromethyl)benzoyl Chloride is a combustible liquid that causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound . It should be kept away from heat, sparks, open flames, and hot surfaces .
Wirkmechanismus
Target of Action
The primary target of 2,4,6-Tris(trifluoromethyl)benzoyl Chloride is the synthesis of 2,4,6-Tris(trifluoromethyl)aniline . This compound is a fluorinated substituent that has become a valuable tool in medical chemistry .
Mode of Action
2,4,6-Tris(trifluoromethyl)benzoyl Chloride interacts with its targets through a process known as Suzuki-type coupling reaction . This reaction is a type of cross-coupling reaction, used to couple boronic acids with halides, and is widely used in organic chemistry.
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of 2,4,6-tris(trifluoromethyl)aniline , which is used in medical chemistry and the preparation of azo dyes containing fluorine .
Result of Action
The primary result of the action of 2,4,6-Tris(trifluoromethyl)benzoyl Chloride is the synthesis of 2,4,6-Tris(trifluoromethyl)aniline . This compound is a fluorinated substituent that has become a valuable tool in medical chemistry . It can also be used for the preparation of azo dyes containing fluorine .
Action Environment
The action of 2,4,6-Tris(trifluoromethyl)benzoyl Chloride can be influenced by environmental factors. For instance, it is known to react with moist air or water . Therefore, it should be kept away from open flames, hot surfaces, and sources of ignition .
Biochemische Analyse
Biochemical Properties
It is known to be an intermediate in the synthesis of 2,4,6-Tris(trifluoromethyl)aniline This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the synthesis of this compound
Cellular Effects
It is possible that it may influence cell function through its role in the synthesis of 2,4,6-Tris(trifluoromethyl)aniline This could potentially impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to be an intermediate in the synthesis of 2,4,6-Tris(trifluoromethyl)aniline , suggesting that it may exert its effects at the molecular level through this pathway This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known to be an intermediate in the synthesis of 2,4,6-Tris(trifluoromethyl)aniline , suggesting that it may interact with enzymes or cofactors involved in this pathway
Eigenschaften
IUPAC Name |
2,4,6-tris(trifluoromethyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2ClF9O/c11-7(21)6-4(9(15,16)17)1-3(8(12,13)14)2-5(6)10(18,19)20/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASZWNYHQOQNPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)C(=O)Cl)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2ClF9O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455215 | |
| Record name | 2,4,6-tris(trifluoromethyl)benzoyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135130-97-1 | |
| Record name | 2,4,6-tris(trifluoromethyl)benzoyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]phenol](/img/structure/B162168.png)

![6-Oxabicyclo[3.1.0]hex-2-ene, 4-(1-methylethylidene)-](/img/structure/B162173.png)







![N-[(1H-Benzimidazol-2-yl)methyl]urea](/img/structure/B162193.png)



